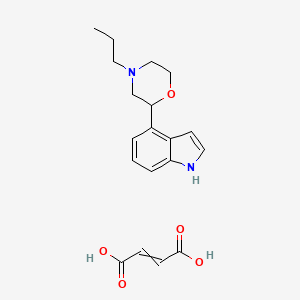
but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine is a complex organic compound that combines the structural features of but-2-enedioic acid and a morpholine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the morpholine ring and subsequent attachment of the but-2-enedioic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine involves its interaction with specific molecular targets and pathways. The indole moiety may interact with receptors or enzymes, modulating their activity. The morpholine ring can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- But-2-enedioic acid;2-(1H-indol-4-yl)-4-methylmorpholine
- But-2-enedioic acid;2-(1H-indol-4-yl)-4-ethylmorpholine
Uniqueness
But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. The propyl group in the morpholine ring can influence the compound’s reactivity and interactions with other molecules, setting it apart from similar compounds with different alkyl groups.
Propriétés
Numéro CAS |
88059-37-4 |
|---|---|
Formule moléculaire |
C19H24N2O5 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine |
InChI |
InChI=1S/C15H20N2O.C4H4O4/c1-2-8-17-9-10-18-15(11-17)13-4-3-5-14-12(13)6-7-16-14;5-3(6)1-2-4(7)8/h3-7,15-16H,2,8-11H2,1H3;1-2H,(H,5,6)(H,7,8) |
Clé InChI |
CJVJDSZAYCHNHA-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCOC(C1)C2=C3C=CNC3=CC=C2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


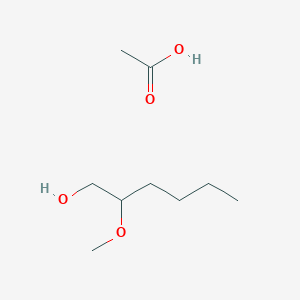

![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)

![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
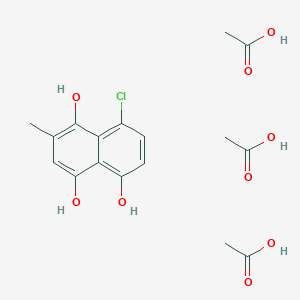
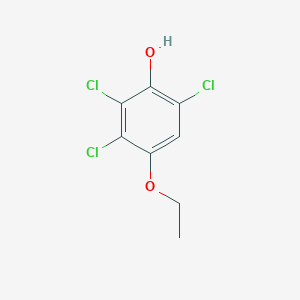
![L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-](/img/structure/B14387097.png)
![Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B14387098.png)
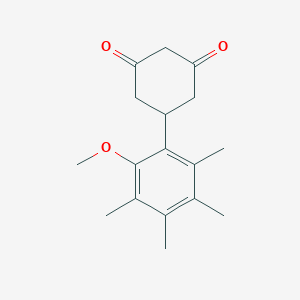
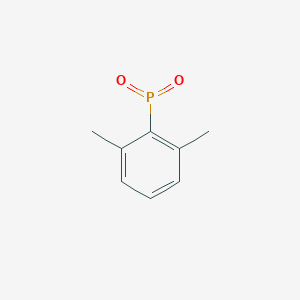
![5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid](/img/structure/B14387114.png)

